4-Fluorobenzo[b]thiophene-6-carbaldehyde
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Overview
Description
4-Fluorobenzo[b]thiophene-6-carbaldehyde is an organic compound with the molecular formula C9H5FOS It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 4-position and an aldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzo[b]thiophene-6-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzo[b]thiophene-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluorobenzo[b]thiophene-6-carboxylic acid.
Reduction: 4-Fluorobenzo[b]thiophene-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzo[b]thiophene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[b]thiophene-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-Fluorobenzo[b]thiophene-6-carbaldehyde can be compared with other similar compounds, such as:
4-Fluorobenzo[b]thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
4-Fluorobenzo[b]thiophene-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Fluorobenzo[b]thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogues.
Properties
Molecular Formula |
C9H5FOS |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-fluoro-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-5H |
InChI Key |
IBTHRUBYBNQQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=CC(=C21)F)C=O |
Origin of Product |
United States |
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